molecular formula C8H11Cl2N3 B12496131 2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride

2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride

Cat. No.: B12496131
M. Wt: 220.10 g/mol
InChI Key: DZWVKGOYKLAUDO-UHFFFAOYSA-N
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Description

®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound that belongs to the class of nicotinonitrile derivatives It is characterized by the presence of an aminoethyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. This three-component Dimroth reaction is known to produce nicotinonitrile derivatives in fair to good yields . The reaction conditions often include the use of ammonium acetate as a catalyst and the condensation of α,β-unsaturated ketones with malononitrile .

Industrial Production Methods

Industrial production methods for ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding reduced amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to nicotinic acetylcholine receptors, which are ion channels present in both central and peripheral nervous systems . This interaction can modulate synaptic activity and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific structure, which allows it to interact with nicotinic acetylcholine receptors. This interaction distinguishes it from other similar compounds and provides it with unique pharmacological properties.

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

2-(1-aminoethyl)pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H

InChI Key

DZWVKGOYKLAUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)C#N)N.Cl.Cl

Origin of Product

United States

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